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molecular formula C7H13NO4 B8587791 Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate

Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate

Cat. No. B8587791
M. Wt: 175.18 g/mol
InChI Key: WVMITIFDHVQLPI-UHFFFAOYSA-N
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Patent
US08822486B2

Procedure details

To a stirred solution of 1-amino-propan-2-ol (15.0 g, 199.7 mmol) in DCM (150.0 mL), is added triethylamine (43.30 mL, 299.56 mmol) at 0° C. Chloro-oxo-acetic acid ethyl ester (22.35 mL, 199.7 mmol) is added dropwise to the reaction mixture at 0° C. and the reaction mixture is stirred for 16 hours at room temperature. The mixture is diluted with water (100 mL) at 0° C., extracted with DCM (2×100 mL), washed with water (2×50 mL) and brine (50 mL), dried over Na2SO4, and evaporated to dryness. The crude product is purified by silica gel chromatography, eluting with hexane:ethyl acetate (3.0:7.0) to give the title compound as a pale yellow gel (10.7 g, 31.0%). ESI/MS m/z 176.2 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
43.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
22.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].C(N(CC)CC)C.[CH2:13]([O:15][C:16](=[O:20])[C:17](Cl)=[O:18])[CH3:14]>C(Cl)Cl.O>[OH:5][CH:3]([CH3:4])[CH2:2][NH:1][C:17](=[O:18])[C:16]([O:15][CH2:13][CH3:14])=[O:20]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
43.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.35 mL
Type
reactant
Smiles
C(C)OC(C(=O)Cl)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
washed with water (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate (3.0:7.0)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC(CNC(C(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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